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An In-depth Technical Profile for Researchers and Drug Development Professionals

R547 is a potent, orally bioavailable, and selective ATP-competitive inhibitor of cyclin-

dependent kinases (CDKs), a family of protein kinases pivotal to the regulation of the cell cycle.

[1] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for

therapeutic intervention. R547, a diaminopyrimidine compound, has demonstrated significant

antitumor activity in preclinical models and has been evaluated in Phase I clinical trials.[2][3]

This document provides a comprehensive technical overview of the preclinical profile of R547.

Mechanism of Action
R547 exerts its anti-proliferative effects by selectively targeting and inhibiting the catalytic

activity of key CDK complexes, particularly CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin

D1.[4][5] By binding to the ATP-binding pocket of these kinases, R547 prevents the

phosphorylation of their downstream substrates, most notably the retinoblastoma protein (pRb).

[1][2] The hypophosphorylated state of pRb prevents the release of the E2F transcription factor,

a critical step for the G1-S phase transition, thereby inducing cell cycle arrest at the G1 and G2

phases.[1][2] This cell cycle blockade ultimately leads to the induction of apoptosis in cancer

cells.[2]
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Figure 1: R547 Mechanism of Action.

In Vitro Inhibitory Profile
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R547 demonstrates high potency against key cell cycle CDKs with Ki values in the low

nanomolar range.[2][4] Its selectivity has been confirmed against a large panel of unrelated

kinases, where it showed minimal activity.[2][4]

Table 1: Kinase Inhibitory Potency of R547

Kinase/Cyclin Complex Ki (nM)

CDK1/cyclin B 2 - 3

CDK2/cyclin E 3

CDK4/cyclin D1 1 - 3

CDK7/cyclin H 171

GSK3α 46

GSK3β 260

>120 Unrelated Kinases >5000

Data compiled from multiple sources.[2][4][5][6]

Cellular Activity
In cellular assays, R547 effectively inhibits the proliferation of a broad range of human tumor

cell lines with IC50 values generally below 0.60 µM.[2][4] Notably, its antiproliferative activity is

independent of the multidrug resistance (MDR) status, p53, or retinoblastoma (pRb) status of

the cancer cells.[2][3][4]

Table 2: In Vitro Anti-proliferative Activity of R547

Cell Line Cancer Type IC50 (µM)

HCT116 Colorectal Carcinoma 0.08

Various
Colon, Lung, Breast, Prostate,

Melanoma
≤ 0.60

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1678716?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17121911/
https://www.selleckchem.com/products/r547.html
https://pubmed.ncbi.nlm.nih.gov/17121911/
https://www.selleckchem.com/products/r547.html
https://www.benchchem.com/product/b1678716?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17121911/
https://www.selleckchem.com/products/r547.html
https://www.medchemexpress.com/R547.html
https://www.rndsystems.com/products/r-547_5494
https://www.benchchem.com/product/b1678716?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17121911/
https://www.selleckchem.com/products/r547.html
https://pubmed.ncbi.nlm.nih.gov/17121911/
https://aacrjournals.org/mct/article/5/11/2644/234917/In-vitro-and-in-vivo-activity-of-R547-a-potent-and
https://www.selleckchem.com/products/r547.html
https://www.benchchem.com/product/b1678716?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data compiled from multiple sources.[2][4][7]

Preclinical In Vivo Efficacy
R547 has shown significant in vivo antitumor activity in various human tumor xenograft models.

[2] Efficacious responses were observed with both daily oral and once-weekly intravenous

dosing regimens.[2] A key pharmacodynamic marker, the inhibition of pRb phosphorylation,

was observed in tumors at effective doses.[2][4] In the HCT116 human colorectal tumor

xenograft model, R547 demonstrated up to 95% tumor growth inhibition.[4][7]

Clinical Development
R547 entered Phase I clinical trials to evaluate its safety, pharmacokinetics, and

pharmacodynamics in patients with advanced solid tumors.[2][8] While showing some

antitumor activity and target engagement, the development of R547 was reportedly terminated,

a fate shared by several other early CDK inhibitors due to challenges with their safety and

efficacy profiles.[9]

Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.

Kinase Assays (General Protocol)
The inhibitory activity of R547 against various kinases was likely determined using in vitro

kinase assays. A generalized protocol is as follows:

Reaction Mixture Preparation: A reaction buffer containing the specific CDK/cyclin complex, a

phosphate-donating ATP source (often radiolabeled [γ-³²P]ATP), and a substrate (e.g.,

histone H1 for CDK1 and CDK2, a fragment of pRb for CDK4) is prepared.

Inhibitor Addition: R547 is serially diluted to various concentrations and added to the reaction

mixture.

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific

duration to allow for substrate phosphorylation.
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Reaction Termination: The reaction is stopped, typically by adding a solution like phosphoric

acid or by spotting the mixture onto phosphocellulose paper.

Quantification: The amount of phosphorylated substrate is quantified. For radiolabeled

assays, this involves measuring the incorporated radioactivity using a scintillation counter.

Data Analysis: The percentage of inhibition at each R547 concentration is calculated relative

to a control without the inhibitor. IC50 or Ki values are then determined by fitting the data to a

dose-response curve.
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Figure 2: Generalized Kinase Assay Workflow.
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Cell Proliferation (MTT) Assay
The anti-proliferative effects of R547 on tumor cell lines were assessed using the MTT assay.

Cell Seeding: Tumor cells are seeded into 96-well plates at a predetermined density and

allowed to adhere overnight.

Compound Treatment: Cells are treated with various concentrations of R547 or a vehicle

control (e.g., DMSO).

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow for cell

proliferation.

MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

is added to each well.

Formazan Solubilization: After a few hours of incubation, the medium is removed, and a

solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals produced by

viable cells.

Absorbance Reading: The absorbance of each well is measured using a microplate reader at

a specific wavelength (e.g., 570 nm).

Data Analysis: The absorbance values are used to calculate the percentage of cell viability

relative to the vehicle-treated control. IC50 values are determined from the dose-response

curves.

Western Blotting for Phospho-Rb
To confirm the mechanism of action in cells, western blotting is used to detect changes in the

phosphorylation status of pRb.

Cell Lysis: Tumor cells treated with R547 or a control are harvested and lysed to extract total

protein.

Protein Quantification: The total protein concentration in each lysate is determined using a

standard method (e.g., BCA assay).
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SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium

dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,

PVDF or nitrocellulose).

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum

albumin) to prevent non-specific antibody binding.

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for

phosphorylated pRb (at specific CDK phosphorylation sites). A separate blot is often run with

an antibody for total pRb or a loading control (e.g., β-actin) for normalization.

Secondary Antibody Incubation: After washing, the membrane is incubated with a

horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary

antibody.

Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and

the resulting light signal is captured using an imaging system.

Analysis: The intensity of the bands corresponding to phospho-pRb is quantified and

normalized to the loading control to determine the effect of R547 on pRb phosphorylation.
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Figure 3: Western Blotting Workflow for p-pRb.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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